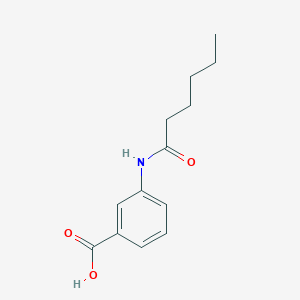

3-(Hexanoylamino)benzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(Hexanoylamino)benzoic acid, also known as 3-HABA, is an organic compound that belongs to the class of carboxylic acids. It is a derivative of benzoic acid, with a hexanoyl side chain. 3-HABA is a versatile compound, with a wide range of applications in scientific research. Its unique properties make it an attractive option for use in various biochemical and physiological experiments.

Wissenschaftliche Forschungsanwendungen

Green Corrosion Inhibitors

Research has shown that Schiff's bases derived from lysine and aromatic aldehydes, including benzoic acid derivatives, serve as effective corrosion inhibitors for mild steel in acidic environments. These compounds, including derivatives of benzoic acid, demonstrate high inhibition efficiency, acting through adsorption following Langmuir isotherms and providing significant protection against corrosion in industrial applications (Gupta et al., 2016).

Liquid-Crystalline Complexes

Benzoic acid derivatives have been utilized in the formation of liquid-crystalline complexes with potential applications in material science. The study on the fixation of multilayered structures of these complexes highlighted the controlled removal of dipyridyl molecules from polymers, indicating potential use in advanced material fabrication and nanotechnology (Kishikawa et al., 2008).

Food Safety and Preservation

Benzoic acid and its derivatives are widely recognized for their roles as preservatives due to their antimicrobial and antifungal properties. These compounds are prevalent in various food products, cosmetics, and pharmaceuticals, emphasizing the importance of understanding their effects, exposure levels, and potential health concerns (del Olmo et al., 2017).

Co-culture Engineering

In the realm of biotechnology, co-culture engineering has been explored to enhance the biosynthesis of 3-amino-benzoic acid derivatives from glucose in Escherichia coli. This approach significantly improved production yields, illustrating the potential for microbial production of benzoic acid derivatives for various industrial and pharmaceutical applications (Zhang & Stephanopoulos, 2016).

Catalysis and Material Science

Benzoic acid derivatives have been investigated for their roles in catalysis and material science. Studies include the synthesis of mixed oxides for esterification processes, demonstrating the potential of benzoic acid derivatives in catalytic applications, and the development of metal-organic frameworks (MOFs) for various applications, including luminescence and gas sorption (Kuljiraseth et al., 2019; Wu et al., 2017).

Wirkmechanismus

Target of Action

Benzoic acid, a related compound, is known to have antimicrobial properties and is widely used as a food preservative . It is conjugated to glycine in the liver and excreted as hippuric acid .

Mode of Action

Benzoic acid, a structurally similar compound, is known to bind to amino acids, leading to their excretion and a decrease in ammonia levels .

Biochemical Pathways

Benzoic acid is known to be involved in the shikimate and phenylpropanoid pathways, which are important for understanding the biosynthesis of individual phenolic compounds .

Eigenschaften

IUPAC Name |

3-(hexanoylamino)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c1-2-3-4-8-12(15)14-11-7-5-6-10(9-11)13(16)17/h5-7,9H,2-4,8H2,1H3,(H,14,15)(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMLVZXZFTSHUSB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)NC1=CC=CC(=C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-[(4-Cyanophenyl)methoxy]ethyl]-N-methylbut-2-ynamide](/img/structure/B2728729.png)

![N-[2,4-Di(propan-2-yl)pyridin-3-yl]prop-2-enamide](/img/structure/B2728730.png)

![7-(4-methoxybenzoyl)-5-[(4-methylphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2728735.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2728737.png)

![4-butoxy-N-[[5-sulfanylidene-4-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2728740.png)

![1-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-3-((tetrahydrofuran-2-yl)methyl)urea](/img/structure/B2728741.png)

![9-(2,4-Dimethylphenyl)-1-methyl-3-(2-piperidin-1-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2728745.png)

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2728746.png)